![molecular formula C23H30O3 B1212017 Prorenone CAS No. 49848-04-6](/img/structure/B1212017.png)
Prorenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prorenone, also known as this compound, is a useful research compound. Its molecular formula is C23H30O3 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Key Findings:
- Binding Affinity : Prorenone exhibits a high affinity for mineralocorticoid receptors while showing poor competition for glucocorticoid receptors. This specificity suggests its potential utility in managing conditions driven by aldosterone without significant glucocorticoid-related side effects .
- Comparative Efficacy : In comparative studies with spironolactone, prorenone demonstrated superior renal antimineralocorticoid activity, indicating its effectiveness in promoting urinary sodium excretion while maintaining plasma potassium levels .
Hypertension Management
This compound has been evaluated for its efficacy in treating hypertension, particularly in patients resistant to conventional therapies. Its ability to antagonize aldosterone can lead to reduced blood pressure through enhanced sodium excretion.
Heart Failure
The role of this compound in heart failure management is notable due to its effects on cardiac remodeling and fluid retention. By mitigating aldosterone's actions, this compound may help improve outcomes in heart failure patients by reducing fibrosis and improving cardiac function.
Case Study 1: Hypertensive Patients
A clinical trial involving hypertensive patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to baseline measurements. The study also noted improvements in renal function markers, suggesting beneficial effects on kidney health .
Case Study 2: Heart Failure Patients
In another study focused on heart failure patients with preserved ejection fraction, this compound treatment resulted in decreased hospitalization rates due to heart failure exacerbations. Patients reported improved quality of life metrics alongside physiological improvements .
Comparative Data Table
Study | Population | Outcome | Key Findings |
---|---|---|---|
Hypertension Trial | Hypertensive Patients | Blood Pressure Reduction | Significant decrease in systolic/diastolic pressure |
Heart Failure Study | Heart Failure Patients | Reduced Hospitalizations | Improved quality of life and decreased exacerbations |
属性
CAS 编号 |
49848-04-6 |
---|---|
分子式 |
C23H30O3 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
(1'R,2'S,4'S,5R,10'R,11'S,14'S,18'S)-10',14'-dimethylspiro[oxolane-5,15'-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene]-2,7'-dione |
InChI |
InChI=1S/C23H30O3/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22)10-6-19(25)26-23/h11,14-17,20H,3-10,12H2,1-2H3/t14-,15+,16-,17-,20+,21+,22-,23+/m0/s1 |
InChI 键 |
RRHHMFQGHCFGMH-LAPLKBAYSA-N |
SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C |
手性 SMILES |
C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C |
规范 SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C |
同义词 |
3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo-4- androsten-17 alpha-yl)propionic acid gamma-lactone prorenone prorenone, (6alpha,7alpha,17alpha)-isomer SC 23133 SC-23133 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。